(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidin-4-one class, a heterocyclic scaffold renowned for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structurally, it features a 1,3-thiazolidin-4-one core with a (1-methyl-1H-indol-3-yl)methylidene group at the 5-position and a [2-(trifluoromethyl)phenyl]imino substituent at the 2-position. Synthetic routes for analogous thiazolidinones typically involve condensation reactions under mild conditions, as exemplified by methods using potassium carbonate in methanol at room temperature .
Properties
Molecular Formula |
C20H14F3N3OS |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(5Z)-5-[(1-methylindol-3-yl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H14F3N3OS/c1-26-11-12(13-6-2-5-9-16(13)26)10-17-18(27)25-19(28-17)24-15-8-4-3-7-14(15)20(21,22)23/h2-11H,1H3,(H,24,25,27)/b17-10- |
InChI Key |
IZYULPXOEHKUGZ-YVLHZVERSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Addition of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a nucleophilic substitution reaction using a trifluoromethyl-substituted benzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.
Scientific Research Applications
(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.
Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidin-4-one derivatives exhibit significant variability in biological and physicochemical properties depending on substituents. Below is a comparative analysis of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Thiazolidin-4-one Derivatives
Structural and Electronic Differences
- Indole vs. Benzylidene Substitutents: The target compound’s indole-methylidene group (vs. benzylidene in ) may improve interactions with aromatic residues in enzymes or receptors.
- Thioxo vs. Imino Groups: The 2-imino group in the target compound (vs. thioxo in ) reduces sulfur-related toxicity risks while maintaining hydrogen-bonding capacity.
Pharmacological and Functional Insights
- Antimicrobial Activity : While the target compound lacks direct MIC50 data, analogs with halogenated phenyl groups (e.g., 3-Cl, 3-F in ) show moderate activity, suggesting the CF3 group could enhance potency against resistant strains.
- Electrochemical Properties: The trifluoromethyl group may shift redox potentials compared to azulene or thioxo derivatives, impacting drug metabolism or antioxidant capacity .
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